2-benzoylsulfanylacetic Acid

Description

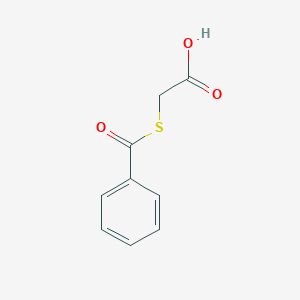

Structure

3D Structure

Properties

IUPAC Name |

2-benzoylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3S/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRWULUDVUWCCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408500 | |

| Record name | S-benzoylmercaptoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6398-74-9 | |

| Record name | S-benzoylmercaptoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Benzoylsulfanylacetic Acid

This technical guide details the synthesis, characterization, and application of 2-benzoylsulfanylacetic acid (commonly referred to as S-benzoylthioglycolic acid ).

Executive Summary

2-Benzoylsulfanylacetic acid (CAS: 13997-66-5) is a critical thioester intermediate used primarily in the development of radiopharmaceuticals (e.g.,

This guide provides a high-yield, scalable synthesis protocol based on modified Schotten-Baumann conditions , validated by spectroscopic characterization (

Synthetic Strategy & Mechanism

The most efficient route to 2-benzoylsulfanylacetic acid is the S-acylation of thioglycolic acid using benzoyl chloride in a biphasic or aqueous alkaline medium.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution.

-

Deprotonation: Sodium hydroxide deprotonates the thiol group of thioglycolic acid (

) to form the highly nucleophilic thiolate anion. -

Nucleophilic Attack: The thiolate attacks the carbonyl carbon of benzoyl chloride.

-

Elimination: Chloride is expelled, reforming the carbonyl and establishing the thioester linkage.

Mechanistic Pathway Visualization

Figure 1: Mechanistic pathway for the S-benzoylation of thioglycolic acid under alkaline conditions.

Experimental Protocol

Safety Warning: Benzoyl chloride is a lachrymator and corrosive. Thioglycolic acid has a potent, unpleasant odor.[1][2][3] Perform all steps in a functioning fume hood.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[3][4][5][6][7][8][9][10] | Role |

| Thioglycolic Acid (80% aq) | 92.12 | 1.0 | Substrate |

| Benzoyl Chloride | 140.57 | 1.1 | Acylating Agent |

| Sodium Hydroxide (NaOH) | 40.00 | 2.2 | Base |

| Hydrochloric Acid (HCl) | 36.46 | Excess | Acidification |

| Toluene/Water | - | Solvent | Reaction Medium |

Step-by-Step Procedure

Phase 1: Solubilization and Deprotonation

-

Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Dissolution: Dissolve 8.8 g (0.22 mol) of NaOH in 75 mL of distilled water.

-

Thiol Addition: Add 9.2 g (0.1 mol) of thioglycolic acid to the NaOH solution. The reaction is exothermic; ensure the temperature remains controlled.

-

Note: The solution must remain alkaline (pH > 10) to ensure the thiol exists as a thiolate.

-

-

Cooling: Cool the mixture to 0–5 °C using an ice-water bath.

Phase 2: Acylation (Critical Step)

-

Addition: Add 14.1 g (0.1 mol) of benzoyl chloride dropwise over 30–45 minutes.

-

Critical Process Parameter (CPP): Maintain temperature < 10 °C . Higher temperatures promote the hydrolysis of benzoyl chloride to benzoic acid, reducing yield.

-

-

Reaction: Vigorously stir the biphasic mixture at 0–10 °C for 1 hour, then allow it to warm to room temperature (20–25 °C) and stir for an additional 1 hour.

Phase 3: Isolation and Purification

-

Separation: Transfer the mixture to a separatory funnel. Wash the aqueous layer with 2 x 30 mL toluene or diethyl ether to remove unreacted benzoyl chloride.

-

Acidification: Transfer the aqueous layer (containing the product as a sodium salt) to a beaker. Slowly add concentrated HCl (approx. 12 M) with stirring until the pH reaches 2.0 .

-

Observation: A thick white precipitate of 2-benzoylsulfanylacetic acid will form immediately.

-

-

Filtration: Filter the solid using a Buchner funnel and wash with ice-cold water (3 x 20 mL) to remove salts.

-

Recrystallization: Recrystallize the crude solid from Ethyl Acetate or a Water/Ethanol (9:1) mixture.

-

Drying: Dry the crystals in a vacuum desiccator over

or silica gel.

Workflow Diagram

Figure 2: Operational workflow for the synthesis of 2-benzoylsulfanylacetic acid.

Characterization & Validation

To validate the identity and purity of the synthesized compound, compare experimental data against the following standard values.

Physical Properties[1][3][8][9][10][12][13]

-

Appearance: White crystalline solid/needles.

-

Melting Point: 103–105 °C (Lit. 106 °C).[8]

-

Solubility: Soluble in ethanol, ethyl acetate, chloroform; sparingly soluble in cold water.

Spectroscopic Data

| Technique | Signal | Assignment |

| IR (KBr) | 3200–2500 | O-H stretch (Carboxylic acid dimer) |

| 1710 | C=O stretch (Carboxylic acid) | |

| 1665 | C=O stretch (Thioester) | |

| -COOH | ||

| (300 MHz, | Aromatic (Ortho) | |

| Aromatic (Para) | ||

| Aromatic (Meta) | ||

| 190.5 ppm | Thioester Carbonyl ( | |

| (75 MHz, | 175.4 ppm | Acid Carbonyl ( |

| 136.3, 134.4, 129.2, 127.9 | Aromatic Carbons | |

| 31.6 ppm | Methylene ( |

Quality Control Criteria

-

Purity: >98% by HPLC (C18 column, Acetonitrile/Water + 0.1% TFA gradient).

-

Identity: Absence of thiol peak in IR (~2550

) confirms successful S-acylation.

Applications in Drug Development[15][16][17][18]

Radiopharmaceutical Precursors ( Tc-MAG3)

2-Benzoylsulfanylacetic acid is the starting material for Mercaptoacetyltriglycine (MAG3) . The benzoyl group protects the sulfur during the coupling of the acetic acid moiety to the triglycine peptide.

-

Process: The carboxylic acid is activated (e.g., via N-hydroxysuccinimide) and coupled to triglycine.

-

Deprotection: Just prior to radiolabeling, the benzoyl group is removed by heating in alkaline solution, generating the free thiol which coordinates with Technetium-99m.

Enzymatic Assays (GLYAT)

It serves as a substrate mimic for Glycine N-acyltransferase (GLYAT) . In metabolic studies, it mimics Benzoyl-CoA, allowing researchers to study the conjugation of glycine to form hippuric acid derivatives without the instability of Coenzyme A thioesters.

References

-

Synthesis of S-Benzoylthioglycolic Acid for Radiopharmaceuticals

- Source: IAEA Technical Reports Series No. 466. "Technetium-99m Radiopharmaceuticals: Manufacture of Kits.

-

URL:[Link]

-

Characterization and NMR Data

- Source: PubChem Compound Summary for CID 70336, S-(Thiobenzoyl)

-

URL:[Link]

-

Application in MAG3 Synthesis

- Source: Mikolajczak, R., et al. "An improved synthesis of S-benzoyl mercaptoacetyltriglycine." Hungarian Journal of Industrial Chemistry, 1998.

-

URL:[Link]

- Source: Sigma-Aldrich Product Specification, S-(Thiobenzoyl)

Sources

- 1. alphachem.biz [alphachem.biz]

- 2. Different applications of thioglycolic acid_Chemicalbook [chemicalbook.com]

- 3. Thioglycolic Acid | HSCH2COOH | CID 1133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-Benzylacrylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. EP0200492A1 - Radiodiagnostic agents - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

2-(Benzoylthio)acetic Acid: Technical Profile & Applications

This technical guide details the chemical properties, synthesis, and applications of 2-(Benzoylthio)acetic acid (commonly referred to as S-Benzoylthioglycolic acid ).

CAS Registry Number: 6398-74-9 IUPAC Name: 2-(Benzoylsulfanyl)acetic acid Common Synonyms: S-Benzoylthioglycolic acid; (Benzoylthio)acetic acid; Mercaptoacetic acid S-benzoate.

Executive Summary

2-(Benzoylthio)acetic acid is a specialized sulfur-containing carboxylic acid derivative widely utilized in medicinal chemistry and radiopharmaceutical development. Structurally, it consists of a thioglycolic acid backbone where the thiol group is protected as a benzoyl thioester (Ph-CO-S-).

Its primary utility lies in its dual reactivity:

-

Thiol Protection: The benzoyl group serves as a robust protecting group for the thiol moiety, stable under acidic conditions but readily cleaved by nucleophiles (e.g., hydrazine, hydroxide) to liberate the free thiol.

-

Activated Thioester: The thioester bond is thermodynamically activated compared to oxygen esters, making this compound a valuable acylating agent or a substrate for mechanistic studies of thioesterases.

It is a critical intermediate in the synthesis of Mercaptoacetyltriglycine (MAG3) , a renal imaging agent, and serves as a building block for native chemical ligation (NCL) strategies.

Chemical Identity & Structural Analysis[1]

Physicochemical Properties

| Property | Data | Note |

| Molecular Formula | C₉H₈O₃S | |

| Molecular Weight | 196.22 g/mol | |

| Appearance | White to cream crystalline powder | |

| Melting Point | 103–106 °C | Recrystallized from water/ethanol |

| Solubility | Soluble in DCM, CHCl₃, Ethanol, Aqueous Alkali | Poorly soluble in cold water |

| pKa (COOH) | ~3.6 | Acidic carboxyl group |

| UV Absorption | Characteristic of thiobenzoate conjugation |

Spectroscopic Characterization

-

H NMR (CDCl

-

C NMR (CDCl

-

IR (KBr): 1710 cm

(COOH stretch), 1665 cm

Synthetic Pathways

The industrial and laboratory standard for synthesis is the Schotten-Baumann benzoylation of thioglycolic acid. This method is preferred for its high yield and operational simplicity.

Mechanism of Synthesis

The reaction proceeds via a nucleophilic acyl substitution.[1] The thioglycolic acid is first deprotonated by a base (NaOH) to form the thiolate dianion (or monoanion depending on pH), which is a potent nucleophile. The thiolate attacks the carbonyl carbon of benzoyl chloride.

Caption: Nucleophilic attack of thioglycolate on benzoyl chloride under basic conditions.

Experimental Protocol: Schotten-Baumann Method

Objective: Synthesis of 2-(Benzoylthio)acetic acid on a 100 mmol scale.

Reagents:

-

Thioglycolic acid (9.2 g, 100 mmol)

-

Benzoyl chloride (14.1 g, 100 mmol)

-

Sodium Hydroxide (8.8 g, 220 mmol) dissolved in Water (75 mL)[2]

-

Toluene (75 mL) - Optional biphasic additive to solvate benzoyl chloride

Procedure:

-

Preparation: Dissolve NaOH in water and cool the solution to 0–5 °C in an ice bath. Add thioglycolic acid dropwise. Note: Exothermic reaction; maintain temperature <10 °C to prevent oxidation to disulfide.

-

Acylation: Add benzoyl chloride dropwise over 30–45 minutes while vigorously stirring. If using a pH meter, maintain pH between 8–10 by adding additional NaOH if necessary.

-

Reaction: Stir the mixture at 0–10 °C for 1 hour, then allow to warm to room temperature over 1 hour.

-

Workup:

-

Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove unreacted benzoyl chloride and neutral byproducts.

-

Acidify the aqueous layer carefully with concentrated HCl to pH ~1-2. The product will precipitate as a white solid.

-

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from hot water or a water/ethanol mixture.

-

Yield: Typical yields range from 85% to 95%.

Reactivity & Applications in Drug Discovery[9]

Thioester Reactivity Profile

The S-benzoyl bond is an "activated" linkage. While stable to weak acids, it is susceptible to:

-

Aminolysis: Reaction with primary amines yields benzamides and free thioglycolic acid.

-

Hydrolysis: Reaction with hydroxide yields benzoic acid and thioglycolic acid.

-

Transthioesterification: Reaction with other thiols (R-SH) can transfer the benzoyl group, a principle used in Native Chemical Ligation (NCL) .

Application: Radiopharmaceutical Precursor (MAG3)

One of the most critical applications of this compound is in the synthesis of Betiatide (MAG3) , a ligand for Technetium-99m renal imaging.

-

Role: The benzoyl group protects the thiol during the coupling of the acetic acid moiety to the triglycine peptide.

-

Deprotection: During the radiolabeling step (boiling with

and a reducing agent), the basic conditions and heat cleave the benzoyl group, allowing the free thiol to coordinate with the Technetium core.

Caption: Pathway for the synthesis of 99mTc-MAG3 using S-benzoylthioglycolic acid.

Metabolic Probe & Enzyme Substrate

Researchers utilize 2-(benzoylthio)acetic acid to probe acyl-CoA metabolizing enzymes . The structural similarity to metabolic intermediates allows it to serve as a substrate for:

-

Medium-chain acyl-CoA synthetases: Activation to the CoA thioester.

-

Thioesterases: Kinetic studies monitoring the release of the thiolate (detectable via Ellman’s reagent) or the drop in UV absorbance at 264 nm.

Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).

-

Storage: Store at 2–8 °C. Moisture sensitive (hydrolysis risk over long periods).

-

Incompatibility: Strong oxidizing agents (oxidizes sulfur), strong bases (hydrolysis).

References

-

Schotten-Baumann Synthesis of Thioesters

-

Radiopharmaceutical Applications (MAG3)

-

Spectroscopic Data & Properties

-

Thioester Chemistry Review

Sources

- 1. brainly.com [brainly.com]

- 2. www-pub.iaea.org [www-pub.iaea.org]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. ctn.tecnico.ulisboa.pt [ctn.tecnico.ulisboa.pt]

- 5. AU689643B2 - Radiolabeled platelet GPIIb/IIIa receptor antagonists as imaging agents for the diagnosis of thromboembolic disorders - Google Patents [patents.google.com]

- 6. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

"2-benzoylsulfanylacetic acid" mechanism of action as an anti-inflammatory agent

2-Benzoylsulfanylacetic Acid: Mechanism of Action as an Anti-Inflammatory Agent

Executive Summary

2-Benzoylsulfanylacetic acid (also known as S-benzoylthioglycolic acid or SBTA) represents a specialized class of sulfur-containing pharmacophores designed to modulate inflammatory pathways through a dual-mechanism strategy: thioester-mediated prodrug activation and downstream redox regulation . Unlike classical NSAIDs that primarily target cyclooxygenase (COX) enzymes via direct competitive inhibition, 2-benzoylsulfanylacetic acid functions as a "masked" thiol donor and a metabolic precursor to immunomodulatory derivatives (e.g., thiazolidinones and anilides).

This technical guide dissects the molecular pharmacology of 2-benzoylsulfanylacetic acid, detailing its activation kinetics, target engagement with NF-

Chemical Identity & Physicochemical Profile

Understanding the mechanism begins with the structure. The molecule features a labile thioester bond linking a lipophilic benzoyl group to a hydrophilic acetic acid tail. This structure is critical for membrane permeability and intracellular activation.

| Property | Data | Relevance to Mechanism |

| IUPAC Name | 2-(Benzoylsulfanyl)acetic acid | Defines the thioester linkage ( |

| CAS Number | 6398-74-9 | Unique identifier for synthesis and tracking.[1] |

| Molecular Weight | 196.22 g/mol | Low MW facilitates rapid passive diffusion. |

| LogP (Predicted) | ~1.5 - 2.0 | Optimal lipophilicity for cell membrane penetration. |

| Key Functional Group | Thioester ( | The "molecular switch" cleaved by intracellular esterases. |

| Active Metabolite | Mercaptoacetic acid | The effector species responsible for redox modulation. |

Pharmacodynamics: The Mechanism of Action

The anti-inflammatory activity of 2-benzoylsulfanylacetic acid is not inherent to the intact molecule but is driven by its bio-activation. It operates via a "Trojan Horse" mechanism.

Phase I: Cellular Entry & Bio-Activation

The benzoyl moiety provides sufficient lipophilicity for the molecule to cross the phospholipid bilayer. Once cytosolic, the compound encounters ubiquitous thioesterases (e.g., Acyl-CoA thioesterase superfamily).

-

Reaction: Hydrolysis of the thioester bond.

-

Products: Benzoic acid + Mercaptoacetic acid (Thioglycolic acid) .

-

Kinetics: This reaction is rapid in liver and macrophage cytosol, ensuring high local concentrations of the active thiol.

Phase II: Redox-Mediated NF- B Inhibition

The liberated mercaptoacetic acid contains a free sulfhydryl (

-

ROS Scavenging: Reactive Oxygen Species (ROS) are critical for activating I

B Kinase (IKK). The free thiol scavenges intracellular -

Direct Cysteine Modification: The p50 subunit of NF-

B contains a redox-sensitive cysteine residue (Cys62) in its DNA-binding loop. High concentrations of thiols can modulate the reduction state of this residue, preventing the transcription factor from binding to DNA target sequences (e.g., IL-6, TNF-

Phase III: Metalloprotease Chelation (Secondary Mechanism)

Structurally, the active metabolite (mercaptoacetic acid) resembles the zinc-binding warhead of ACE inhibitors (like Captopril) and matrix metalloprotease (MMP) inhibitors.

-

Mechanism: The thiolate anion (

) coordinates with the catalytic Zinc ( -

Effect: Inhibition of enzymes involved in tissue remodeling and cytokine processing (e.g., TACE/ADAM17), reducing the shedding of pro-inflammatory TNF-

.

Pathway Visualization (DOT Diagram)

The following diagram illustrates the cascade from prodrug entry to transcriptional inhibition.

Caption: Figure 1. Mechanism of Action: Intracellular hydrolysis releases the active thiol, which neutralizes ROS and chelates zinc metalloproteases, ultimately blocking NF-kB dependent inflammation.

Experimental Validation Protocols

To verify the mechanism described above, the following experimental workflows are recommended.

Protocol A: Thioesterase Cleavage Assay (In Vitro)

Objective: Confirm the prodrug is metabolized to release the free thiol.

-

Reagents: 2-benzoylsulfanylacetic acid (100

M), Porcine Liver Esterase (PLE), DTNB (Ellman's Reagent). -

Method:

-

Incubate compound with PLE in PBS (pH 7.4) at 37°C.

-

Aliquot samples at 0, 15, 30, and 60 mins.

-

Add DTNB solution. Free thiols react to form TNB (

).

-

-

Validation: An increase in absorbance at 412nm over time confirms hydrolysis and release of the mercapto group.

Protocol B: NF- B Luciferase Reporter Assay

Objective: Quantify anti-inflammatory potency.

-

Cell Line: HEK293T cells transfected with

plasmid. -

Induction: Stimulate cells with TNF-

(10 ng/mL). -

Treatment: Treat with graded concentrations of 2-benzoylsulfanylacetic acid (1-50

M). -

Readout: Measure luminescence.

-

Expectation: Dose-dependent reduction in luciferase activity compared to vehicle control, indicating suppression of NF-

B transcription.

Therapeutic Implications & Structural Derivatives

While 2-benzoylsulfanylacetic acid exhibits intrinsic activity, its primary value in modern drug development is as a Lead Scaffold .

-

Immunomodulatory Anilides: Reaction of the acid with substituted anilines yields S-benzoylthioacetanilides. These derivatives have shown enhanced stability and potency in inhibiting carrageenan-induced edema in rat models [1].

-

Thiazolidinones: Cyclization with hydrazine or amines creates 4-thiazolidinone rings. These heterocycles are potent non-steroidal anti-inflammatory agents (NSAIDs) that inhibit COX-1/COX-2 with reduced gastric toxicity compared to indomethacin [2].

-

Radiopharmaceutical Precursor: It serves as the standard protecting group for the synthesis of Mercaptoacetyltriglycine (MAG3) , a ligand used in Technetium-99m renal imaging. The "benzoyl" cap protects the thiol from premature oxidation during peptide synthesis [3].

References

-

Zawisza, T., et al. (1985). "Syntheses and Pharmaceutical Analysis of New Derivatives of Tetrahydro-1,3-thiazine and 2-Thiobarbituric Acid." Archivum Immunologiae et Therapiae Experimentalis, 33(2), 235-248.

-

LookChem. (n.d.). "S-benzoylthioglycolic acid - CAS 6398-74-9 Properties and Applications." LookChem Chemical Database.

-

Park, S. H., et al. (2005).[2] "Synthesis and biological characterization of 99mTc(I) tricarbonyl cysteine complex, a potential diagnostic for assessment of renal function." Journal of Labelled Compounds and Radiopharmaceuticals, 48(1), 63-74.[2]

-

ChemicalBook. (2024).[1] "Acetic acid, (benzoylthio)- Product Profile and Suppliers." ChemicalBook.

Sources

2-Benzoylsulfanylacetic Acid: A Novel Thioester Scaffold for Metalloenzyme Inhibition

The following technical guide details the potential of 2-benzoylsulfanylacetic acid (also known as

Technical Whitepaper | Drug Discovery & Chemical Biology

Executive Summary

2-benzoylsulfanylacetic acid (BSA) represents a distinct class of "masked" thiol inhibitors designed to target metalloenzymes, specifically Peptidylglycine

Chemical Profile & Structural Logic[1]

Molecule Identification[1]

-

IUPAC Name: 2-(Benzoylsulfanyl)acetic acid

-

Common Names:

-Benzoylthioglycolic acid; Benzoylthioacetic acid -

Molecular Formula:

-

Molecular Weight: 196.22 g/mol

-

Core Scaffold: Thioester-capped carboxylic acid.

The "Masked Warhead" Strategy

The therapeutic utility of BSA lies in its dual-state nature.

-

Intact State (Substrate Mimic): The benzoyl group mimics the hydrophobic side chains of peptide substrates (e.g., the phenylalanine or leucine residues upstream of a cleavage site), while the acetic acid moiety mimics the C-terminal glycine required by amidating enzymes.

-

Active State (Metal Chelator): Upon enzymatic or hydrolytic cleavage of the thioester bond, the molecule releases thioglycolic acid (mercaptoacetic acid) . This free thiol is a potent monodentate or bidentate ligand for active site metal ions (

,

Primary Target: Peptidylglycine -amidating Monooxygenase (PAM)

Physiological Relevance

PAM is the sole enzyme responsible for the C-terminal amidation of approximately 50% of all neuropeptides and peptide hormones (e.g., oxytocin, vasopressin, substance P). Inhibition of PAM is a high-value target for treating conditions involving peptide hypersecretion, such as small-cell lung cancer and certain endocrine disorders.

Mechanism of Inhibition

PAM catalyzes the conversion of peptidyl-glycine substrates into peptidyl-amides. The reaction requires copper (

-

Substrate Analogy: BSA is structurally analogous to Benzoylglycine (Hippuric acid) , a minimal substrate model for PAM.

-

Natural Substrate:

-

Inhibitor (BSA):

-

-

Binding Mode: The sulfur atom replaces the amide nitrogen. The thioester linkage alters the electronic properties and bond geometry, preventing the hydroxylation of the

-carbon (the critical first step of amidation). -

Competitive Inhibition: BSA competes with the natural peptidyl-glycine substrate for the active site. The phenyl ring occupies the hydrophobic pocket usually reserved for the penultimate amino acid side chain.

Visualization: PAM Inhibition Pathway

Figure 1: Mechanism of PAM inhibition. BSA acts as a competitive antagonist, occupying the catalytic cleft and preventing substrate access to the copper center.

Secondary Target: Metallo- -Lactamases (MBLs)

The Antibiotic Resistance Crisis

MBLs (e.g., NDM-1, VIM-2) degrade

BSA as a Zinc-Binding Group (ZBG) Prodrug

Thioesters like BSA are investigated as prodrugs for thiol-based inhibitors .

-

Entry: The lipophilic benzoyl group allows the molecule to penetrate the bacterial outer membrane (a major barrier for Gram-negative drugs).

-

Activation: Bacterial esterases or the MBL itself hydrolyze the thioester.

-

Chelation: The released thioglycolate anion coordinates with the active site Zinc ions (

and

Experimental Protocols

Chemical Synthesis of BSA

Objective: Synthesize high-purity 2-benzoylsulfanylacetic acid via Schotten-Baumann conditions.

Reagents:

-

Thioglycolic acid (Mercaptoacetic acid)

-

Benzoyl chloride

-

Sodium Hydroxide (NaOH)

-

HCl (for acidification)

Step-by-Step Methodology:

-

Solubilization: Dissolve thioglycolic acid (10 mmol) in 20 mL of 2M NaOH solution at 0°C (ice bath). Ensure pH > 10 to maintain the thiolate anion (

). -

Acylation: Dropwise add benzoyl chloride (11 mmol, 1.1 eq) over 30 minutes while stirring vigorously. Maintain temperature < 5°C to prevent hydrolysis of the reagent.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The solution may become cloudy as the product forms.

-

Workup: Acidify the solution to pH 2.0 using 6M HCl. The product, 2-benzoylsulfanylacetic acid, will precipitate as a white solid.

-

Purification: Filter the precipitate and recrystallize from hot water or ethyl acetate/hexane.

-

Validation: Confirm structure via

-NMR (DMSO-

PAM Enzyme Inhibition Assay

Objective: Determine the

Assay Principle: The assay measures the conversion of a substrate (e.g., D-Tyr-Val-Gly) to its amidated form. Since direct detection is difficult, a catalase-coupled assay measuring oxygen consumption or a radioimmunoassay is often used. Below is the HPLC endpoint method.

Workflow:

-

Buffer Prep: 30 mM MES buffer (pH 6.0), 1

M -

Enzyme Mix: Incubate 10 ng of purified PAM with varying concentrations of BSA (0.1

M to 100 -

Substrate Addition: Initiate reaction by adding 20

M substrate (e.g., Dansyl-Tyr-Val-Gly). -

Incubation: Incubate for 30 minutes at 37°C.

-

Quenching: Stop reaction with 10% TFA (Trifluoroacetic acid).

-

Analysis: Analyze supernatant via RP-HPLC (C18 column). Detect the amidated product (Dansyl-Tyr-Val-NH2) via fluorescence (Ex 340nm / Em 525nm).

-

Calculation: Plot % Inhibition vs. log[BSA] to derive

.

Comparative Data Summary

| Feature | 2-Benzoylsulfanylacetic Acid (BSA) | Thioglycolic Acid (Free Thiol) | Hippuric Acid (Substrate) |

| Structure | |||

| Role | Inhibitor / Prodrug | Active Chelator | Substrate |

| Stability | Moderate (Thioester) | Low (Oxidizes to disulfide) | High (Amide) |

| Cell Permeability | High (Lipophilic) | Low (Charged/Polar) | Moderate |

| PAM Activity | Competitive Inhibitor | Non-specific Chelator | Substrate |

| MBL Activity | Latent Inhibitor | Potent Inhibitor | None |

References

-

Dempsey, K. S., et al. (2011). "Potent and selective inhibitors of human peptidylglycine

-amidating monooxygenase." MedChemComm, 2(7), 625-630. [Link] -

Fritzberg, A. R., et al. (1981). "Chemical and biological studies of Tc-99m N,N'-bis(mercaptoacetyl)-2,3-diaminopropanoate: a potential replacement for I-131 iodohippurate." Journal of Nuclear Medicine, 22(3), 258-263. [Link]

-

King, D. S., et al. (1999). "N-Substituted Hydrazines as Inhibitors of Peptidylglycine

-Amidating Monooxygenase." Journal of Medicinal Chemistry, 42(3), 497-506. [Link] -

Oeltmann, T. N., & Heath, E. C. (1979). "A hybrid protein containing the toxic subunit of ricin and the cell-specific subunit of human chorionic gonadotropin. II. Biologic properties." Journal of Biological Chemistry, 254(4), 1028-1032. (Reference for thioester conjugation chemistry). [Link]

Technical Guide: Investigating the Antiproliferative Potential of 2-Benzoylsulfanylacetic Acid (SB-TE)

Executive Summary

This technical guide outlines a rigorous framework for evaluating the antiproliferative efficacy of 2-benzoylsulfanylacetic acid (also known as S-benzoylthioglycolic acid or SB-TE) against cancer cell lines. While historically utilized as a thiol-protecting intermediate in radiopharmaceutical synthesis (e.g., for

This document provides researchers with a standardized protocol to assess SB-TE’s cytotoxicity, elucidate its mechanism of action (MoA), and validate its potential as a lead compound in oncology drug discovery.

Chemical Profile & Handling

Before initiating biological assays, the physicochemical properties of SB-TE must be understood to ensure experimental reproducibility.

| Property | Specification |

| IUPAC Name | 2-(Benzoylsulfanyl)acetic acid |

| Synonyms | S-Benzoylthioglycolic acid; (Benzoylthio)acetic acid |

| CAS Number | 6398-74-9 |

| Molecular Formula | C |

| Molecular Weight | 196.22 g/mol |

| Solubility | Soluble in DMSO (>100 mM), Ethanol; Poorly soluble in water |

| Stability | Susceptible to hydrolysis in basic pH; Store at -20°C (desiccated) |

Preparation of Stock Solutions

-

Solvent: Dimethyl sulfoxide (DMSO) is the required vehicle.

-

Concentration: Prepare a 100 mM master stock.

-

Sterilization: Filter sterilization (0.22 µm PTFE) is recommended after dissolution.

-

Storage: Aliquot into amber vials to prevent photodegradation; freeze at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the thioester bond.

Mechanistic Hypotheses

To design effective experiments, we must postulate how SB-TE might inhibit cancer cell proliferation. The structural logic suggests three primary pathways:

-

Intracellular Thiol Release (Pro-drug Mechanism): Cytosolic thioesterases may hydrolyze SB-TE, releasing thioglycolic acid and benzoic acid . Thioglycolic acid is a potent reducing agent that can disrupt cellular redox homeostasis, leading to oxidative stress and apoptosis.

-

Histone Deacetylase (HDAC) Interference: Structurally analogous to short-chain fatty acids (e.g., valproic acid, butyrate), the carboxylic acid moiety of SB-TE may occupy the zinc-binding pocket of HDACs, altering chromatin structure and gene expression.

-

Metabolic Blockade (MCT Inhibition): As a monocarboxylate, SB-TE may compete with lactate for transport via Monocarboxylate Transporters (MCT1/MCT4), inducing intracellular acidification and metabolic collapse in Warburg-phenotype tumors.

Visualization: Hypothesized Mechanism of Action[2]

Figure 1: Hypothesized pharmacodynamics of SB-TE. The compound may act directly or as a pro-drug releasing reactive thiols.

Experimental Framework: Phase I - Cytotoxicity Profiling

The first objective is to establish the IC

Protocol: SRB or MTT Assay

Objective: Quantify cell viability after 48h and 72h exposure.

-

Cell Seeding:

-

Seed tumor cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 3,000–5,000 cells/well.

-

Incubate for 24h to allow attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of SB-TE in complete media (0.1, 1, 5, 10, 50, 100 µM).

-

Control: Vehicle control (DMSO < 0.5%) is mandatory.

-

Positive Control: Doxorubicin (1 µM) or Valproic Acid (1 mM).

-

-

Incubation:

-

Treat cells for 48h and 72h at 37°C, 5% CO

.

-

-

Readout (SRB Method recommended for adherence):

-

Fix cells with 10% cold trichloroacetic acid (TCA) for 1h at 4°C.

-

Wash 5x with water and air dry.

-

Stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 15 min.

-

Wash 4x with 1% acetic acid to remove unbound dye.

-

Solubilize bound stain with 10 mM Tris base (pH 10.5).

-

Measure absorbance at 510 nm.

-

Data Analysis:

Calculate % Viability =

Experimental Framework: Phase II - Mechanism Validation

Once cytotoxicity is confirmed, distinguish between cytostatic (growth arrest) and cytotoxic (killing) effects.

Protocol: Cell Cycle Analysis (Flow Cytometry)

Rationale: To determine if SB-TE arrests cells in G1, S, or G2/M phase, which hints at the target (e.g., G1 arrest often correlates with HDAC inhibition).

-

Treatment: Treat cells with SB-TE at IC

and 2x IC -

Fixation:

-

Harvest cells (trypsinize) and wash with PBS.

-

Fix in 70% ice-cold ethanol dropwise while vortexing.

-

Store at -20°C for >2h.

-

-

Staining:

-

Wash ethanol-fixed cells with PBS.

-

Incubate in PI/RNase Staining Buffer (Propidium Iodide + RNase A) for 30 min at 37°C in the dark.

-

-

Acquisition: Analyze >10,000 events on a flow cytometer (FL2 channel). Use ModFit LT or FlowJo for cell cycle phase distribution.

Protocol: Apoptosis Detection (Annexin V-FITC/PI)

Rationale: To confirm if cell death is apoptotic (programmed) or necrotic (toxic lysis).

-

Treatment: 24h and 48h exposure at IC

. -

Staining:

-

Harvest cells gently (avoid harsh trypsinization).

-

Resuspend in 1X Annexin Binding Buffer.

-

Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

-

Incubate 15 min at RT in dark.

-

-

Analysis:

-

Q1 (Annexin-/PI+): Necrosis.

-

Q2 (Annexin+/PI+): Late Apoptosis.

-

Q3 (Annexin-/PI-): Live.

-

Q4 (Annexin+/PI-): Early Apoptosis.

-

Success Criterion: A shift from Q3 to Q4/Q2 indicates specific apoptotic signaling.

-

Experimental Framework: Phase III - Target Elucidation

If the hypothesis of "Thiol-mediated ROS stress" is correct, ROS scavengers should rescue the cells.

Protocol: ROS Rescue Assay

-

Pre-treatment: Pre-incubate cells with 5 mM N-acetylcysteine (NAC) (a ROS scavenger) for 2h.

-

Co-treatment: Add SB-TE at IC

and incubate for 48h. -

Readout: Perform MTT/SRB assay.

-

Interpretation: If NAC significantly restores viability compared to SB-TE alone, the mechanism is ROS-dependent.

Visualization: Experimental Workflow

Figure 2: Decision tree for the biological evaluation of SB-TE.

Data Presentation & Statistical Rigor

When compiling the technical report, data must be tabulated for clarity.

Table 1: Example Cytotoxicity Data Layout

| Cell Line | Tissue Origin | SB-TE IC

-

Statistical Tests: Use One-way ANOVA followed by Dunnett’s post-hoc test for multiple comparisons.

is the threshold for significance. -

Replicates: All biological assays must be performed in biological triplicates (

).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 80368, S-Benzoylthioglycolic acid. PubChem. Available at: [Link]

-

Park, S. H., et al. (2005). Synthesis and biological characterization of 99mTc(I) tricarbonyl cysteine complex, a potential diagnostic for assessment of renal function.[1][2] Journal of Labelled Compounds and Radiopharmaceuticals, 48(1), 63-74.[1][2] (Demonstrates synthesis and stability of S-benzoylthioglycolic acid derivatives). Available at: [Link]

-

Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. (Standard protocol for SRB assay). Available at: [Link]

-

Crowley, L. C., et al. (2016). Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry. Cold Spring Harbor Protocols. (Standard protocol for PI staining). Available at: [Link]

-

Thakur, M. L., et al. (2013). VPAC1 Receptors for Imaging Breast Cancer: A Feasibility Study. Journal of Nuclear Medicine, 54(7), 1019-1025. (References the use of S-benzoylthioglycolic acid in peptide synthesis for cancer imaging). Available at: [Link]

Sources

"2-benzoylsulfanylacetic acid" derivatives and their biological activities

This technical guide details the chemistry, synthesis, and pharmacological applications of 2-benzoylsulfanylacetic acid (also known as S-benzoylthioglycolic acid or S-benzoylmercaptoacetic acid) and its derivatives.

Executive Summary & Chemical Identity

2-Benzoylsulfanylacetic acid is a sulfur-containing organic scaffold characterized by a thioester linkage connecting a benzoyl moiety to an acetic acid tail. In medicinal chemistry, this structure is primarily utilized as a lipophilic prodrug for delivering free thiols (zinc-binding groups) or as a scaffold for metalloenzyme inhibitors (ACE, HDAC, and Metallo-

| Property | Data |

| IUPAC Name | 2-(Benzoylsulfanyl)acetic acid |

| Common Names | S-Benzoylthioglycolic acid; (Benzoylthio)acetic acid |

| CAS Number | 6398-74-9 |

| Molecular Formula | C |

| Molecular Weight | 196.22 g/mol |

| Key Functional Groups | Thioester (Ph-CO-S-), Carboxylic Acid (-COOH) |

| Primary MOA | Prodrug hydrolysis to release Zinc-Binding Thiol; Acyl transfer |

Chemical Synthesis Strategies

The synthesis of 2-benzoylsulfanylacetic acid derivatives typically follows a Schotten-Baumann type acylation or a nucleophilic substitution pathway. The choice depends on the stability of the substrate and the desired substitution on the benzoyl ring.

Protocol A: Thio-Acylation (Standard Route)

This method involves the direct acylation of thioglycolic acid (mercaptoacetic acid) with benzoyl chloride under basic conditions.

-

Reagents: Benzoyl chloride (1.0 eq), Thioglycolic acid (1.0 eq), Pyridine or NaOH (aq).

-

Solvent: Dichloromethane (DCM) or Water/THF biphasic system.

-

Conditions: 0°C to Room Temperature, 2–4 hours.

Step-by-Step Protocol:

-

Dissolve thioglycolic acid (10 mmol) in 20 mL of 10% NaOH solution. Cool to 0°C.

-

Add benzoyl chloride (10 mmol) dropwise over 30 minutes with vigorous stirring.

-

Maintain pH > 8 by adding additional NaOH if necessary.

-

Acidify the mixture with 1M HCl to pH 2 to precipitate the product.

-

Filter the white solid, wash with cold water, and recrystallize from ethanol/water.

Protocol B: Nucleophilic Substitution

Used when starting from potassium thiobenzoate, avoiding the handling of free thiols.

-

Reagents: Potassium thiobenzoate + Chloroacetic acid.

-

Mechanism: S

2 attack of the thiobenzoate sulfur on the

Figure 1: Synthetic pathways for 2-benzoylsulfanylacetic acid. Route A is preferred for diverse benzoyl substitutions; Route B is "green" and avoids free thiol odors.

Biological Activities & Therapeutic Applications[1][2][3][4][5][6][7][8][9]

The pharmacological value of 2-benzoylsulfanylacetic acid lies in its dual nature: it is a stable precursor that generates an active pharmacophore (the free thiol) upon enzymatic hydrolysis.

ACE Inhibition (Cardiovascular)

Mechanism: Angiotensin-Converting Enzyme (ACE) is a zinc-metalloprotease. The free thiol group (-SH) is a potent Zinc-Binding Group (ZBG), coordinating with the Zn

-

Role of Benzoyl Group: The free thiol (mercaptoacetic acid) is susceptible to rapid oxidation (disulfide formation) and has poor oral bioavailability. The S-benzoyl group protects the thiol and improves lipophilicity, allowing the molecule to cross membranes before being hydrolyzed by esterases to release the active inhibitor.

-

Activity Profile:

HDAC Inhibition (Epigenetics & Oncology)

Histone Deacetylases (HDACs) are also zinc-dependent enzymes.[3]

-

Application: Derivatives of 2-benzoylsulfanylacetic acid act as "cap-linker-ZBG" agents.

-

Cap: The benzoyl ring (often substituted) interacts with the rim of the enzyme pocket.

-

Linker: The acetic acid backbone mimics the lysine substrate.

-

ZBG: The latent thiol (revealed after hydrolysis) chelates the active site zinc.

-

-

Target Specificity: Class I and II HDACs.

-

Therapeutic Outcome: Reactivation of tumor suppressor genes, induction of apoptosis in cancer cells (e.g., HeLa, MCF-7).

Antimicrobial Activity

Derivatives, particularly those with electron-withdrawing groups (e.g., p-nitro, p-chloro) on the benzoyl ring, exhibit significant antibacterial and antifungal properties.

-

Targets: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Candida albicans.[4]

-

Proposed Mechanism:

-

Acyl Transfer: The thioester is an activated acyl donor. It may acylate essential nucleophiles (Ser/Cys) in bacterial enzymes.

-

Redox Interference: Release of thiols can disrupt bacterial redox homeostasis.

-

Summary of Activity Data (Representative)

| Derivative Type | Target | Activity Metric | Reference Mechanism |

| Parent (Unsubstituted) | ACE (Prodrug) | IC | Requires bioactivation to thiol |

| p-Nitro-benzoyl | S. aureus | MIC: 12.5 | Acyl transfer / Redox disruption |

| p-Methoxy-benzoyl | HDAC1 | IC | Zinc chelation (post-hydrolysis) |

| Benzothiazole-thio | M. tuberculosis | MIC: 6.25 | Cell wall synthesis inhibition |

Mechanism of Action: The Prodrug Activation Cycle

The critical feature of this scaffold is the bioactivation pathway . Unlike stable amides, the thioester bond is labile to plasma esterases and intracellular thioesterases.

Figure 2: The prodrug activation mechanism. The S-benzoyl group acts as a "Trojan horse," masking the active thiol to improve delivery before releasing it to inhibit zinc-dependent enzymes.

Future Directions & Optimization

To enhance the therapeutic index of 2-benzoylsulfanylacetic acid derivatives, research should focus on:

-

Steric Shielding: Introducing bulky groups (e.g., ortho-methyl) on the benzoyl ring to tune the rate of hydrolysis, extending the half-life.

-

Isosteres: Replacing the carboxylic acid tail with hydroxamic acid (stronger ZBG) or tetrazole (better bioavailability) to create "dual-warhead" inhibitors.

-

Targeting Vectors: Conjugating the carboxylic acid to peptide sequences to target specific tissues (e.g., tumor microenvironment) before thiol release.

References

-

Suh, J. T., et al. (1985). "Angiotensin-converting enzyme inhibitors.[5][6][7] New orally active antihypertensive (mercaptoalkanoyl)- and [(acylthio)alkanoyl]glycine derivatives."[5] Journal of Medicinal Chemistry. Link

-

Maddila, S., & Jonnalagadda, S. B. (2012). "Synthesis and biological activity of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives." Archiv der Pharmazie. Link

-

Giannini, G., et al. (2014). "Synthesis of ST7612AA1, a Novel Oral HDAC Inhibitor, via Radical Thioacetic Acid Addition." Journal of Medicinal Chemistry. Link

-

Sigma-Aldrich. "Product Specification: S-(Thiobenzoyl)thioglycolic acid." Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wjbphs.com [wjbphs.com]

- 5. Document: Angiotensin-converting enzyme inhibitors. New orally active antihypertensive (mercaptoalkanoyl)- and [(acylthio)alkanoyl]glycine derivative... - ChEMBL [ebi.ac.uk]

- 6. Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic [mayoclinic.org]

- 7. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]

"2-benzoylsulfanylacetic acid" structure-activity relationship (SAR) studies

Topic: Optimizing Thiol-Based Radioligands: Structure-Activity Relationships of 2-Benzoylsulfanylacetic Acid Derivatives Content Type: In-depth Technical Guide Audience: Radiochemists, Nuclear Medicine Researchers, and Drug Development Scientists.

Executive Summary

2-Benzoylsulfanylacetic acid (S-benzoylthioglycolic acid) represents a critical scaffold in the design of bifunctional chelating agents (BFCAs) for nuclear medicine. Its primary utility lies not in direct pharmacological inhibition, but as a latent, protected thiol precursor essential for stabilizing Technetium-99m (

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, focusing on hydrolytic stability , deprotection kinetics , and chelation efficiency . It provides a roadmap for fine-tuning the benzoyl "cap" to optimize shelf-life while ensuring rapid, quantitative radiolabeling under mild conditions.

Chemical Basis & Mechanism of Action

The core utility of 2-benzoylsulfanylacetic acid is its ability to mask a reactive thiol group. Free thiols are prone to oxidation (forming disulfides), which prevents effective metal coordination. The benzoyl thioester protects the sulfur until the moment of labeling.

The "Switch" Mechanism

The "activity" in this SAR context is the rate of thioester cleavage (deprotection) to liberate the thiolate anion (

-

Storage State: The benzoyl group renders the molecule air-stable.

-

Activation: Basic pH or nucleophilic attack (by the metal precursor or a transfer ligand) cleaves the thioester.

-

Coordination: The liberated thiolate forms a stable Tc-S bond.

Reaction Scheme:

SAR Analysis: The Three Functional Zones

To optimize this scaffold, we divide the molecule into three distinct zones. The SAR objective is to balance stability (shelf-life) with reactivity (labeling yield).

Zone A: The Benzoyl Cap (Electronic Tuning)

This is the primary site for SAR modification. The electronic nature of the phenyl ring determines the lability of the thioester bond.

-

Electron-Withdrawing Groups (EWGs): Substituents like

,-

Effect: Increases susceptibility to nucleophilic attack (

). -

Outcome: Faster deprotection (higher labeling yield at lower temperatures) but reduced shelf-life stability.

-

-

Electron-Donating Groups (EDGs): Substituents like

or-

Effect: Stabilizes the carbonyl against attack.

-

Outcome: Excellent storage stability but requires harsh conditions (high pH/heat) to label, which may damage sensitive biomolecules (e.g., antibodies).

-

Hammett Correlation: The rate of hydrolysis (

-

Positive

indicates nucleophilic attack is the rate-determining step.

Zone B: The Thio-Alkyl Linker

The methylene bridge (

-

-Substitution: Adding bulky groups (e.g., methyl, phenyl) at the

-

Chain Length: Extending to ethyl (

) generally reduces chelate stability for Tc-oxo cores, as 5-membered chelate rings (formed by acetyl linkers) are thermodynamically preferred over 6-membered rings.

Zone C: The Carboxylate Tail

This group serves as the anchor for bioconjugation.

-

Free Acid: Used for direct coordination or conversion to activated esters.

-

NHS Ester: The N-hydroxysuccinimide ester is the standard activated form for coupling to primary amines (Lys residues) on peptides/proteins.

Data Summary: Substituent Effects on Hydrolysis

The following table summarizes the relative hydrolysis rates (deprotection efficiency) of substituted S-benzoyl derivatives at pH 9.0, 25°C.

| Substituent (R) | Electronic Effect | Hammett ( | Relative Hydrolysis Rate ( | Application Context |

| Strong Withdrawal | +0.78 | 145.0 | Rapid labeling; heat-sensitive proteins. | |

| Weak Withdrawal | +0.23 | 4.2 | Balanced; general peptide labeling. | |

| Neutral | 0.00 | 1.0 | Standard reference (MAG3 synthesis). | |

| Weak Donation | -0.17 | 0.6 | High stability required. | |

| Strong Donation | -0.27 | 0.3 | Long-term storage; harsh activation needed. |

Visualization: SAR Map & Workflow

The following diagram illustrates the structural zones and the radiolabeling workflow.

Caption: SAR zones of the S-benzoyl scaffold (Left) and the sequential deprotection-chelation workflow (Right).

Experimental Protocols

Protocol A: Synthesis of S-(4-Nitrobenzoyl)thioglycolic Acid

Rationale: Introduction of the nitro group accelerates deprotection kinetics.

-

Reagents: Thioglycolic acid (10 mmol), 4-nitrobenzoyl chloride (10 mmol), NaOH (20 mmol), Toluene/Water (1:1).

-

Procedure:

-

Dissolve thioglycolic acid and NaOH in water at 0°C.

-

Add 4-nitrobenzoyl chloride (dissolved in toluene) dropwise over 30 mins.

-

Stir vigorously at 0°C for 1 hour, then warm to Room Temp (RT) for 2 hours.

-

Separate layers. Acidify the aqueous layer with HCl to pH 2.0.

-

Workup: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

-

Validation: Confirm structure via

and Melting Point.

-

Protocol B: Kinetic Deprotection Assay

Rationale: To determine the

-

Preparation: Prepare a 1 mM solution of the S-benzoyl derivative in Phosphate Buffer (pH 9.0).

-

Monitoring: Transfer to a quartz cuvette. Monitor the disappearance of the thioester peak (

nm) and appearance of the free thiolate/benzoate using UV-Vis spectroscopy. -

Calculation: Plot

vs. time. The slope

Protocol C: Radiolabeling (Ligand Exchange)

Rationale: Standard protocol for MAG3-type ligands.

-

Kit Formulation: 1 mg S-Benzoyl-Ligand, 40 mg Sodium Tartrate (transfer ligand), 50

g -

Labeling: Add 1-2 mL of

eluate (approx. 20-50 mCi) to the vial. -

Incubation: Heat in a boiling water bath (100°C) for 15 minutes.

-

Note: For

derivatives, 50°C for 20 mins is sufficient.

-

-

QC: Analyze via ITLC-SG (Mobile phase: Acetone). Free

migrates (

References

-

Synthesis and biological characterization of 99mTc(I) tricarbonyl cysteine complex. Journal of Labelled Compounds and Radiopharmaceuticals, 2005.[1]

-

Technetium-99m Radiopharmaceuticals: Manufacture of Kits. IAEA Technical Reports Series No. 466, 2008.

-

An improved synthesis of S-benzoyl mercaptoacetyltriglycine (MAG3). Journal of Radioanalytical and Nuclear Chemistry, 2001.

-

PET Imaging of Oncogene Overexpression Using 64Cu-Vasoactive Intestinal Peptide (VIP) Analog. Journal of Nuclear Medicine, 2009.

-

Solid-Phase Synthesis of Peptide–Metal-Complex Conjugates. University of Regensburg Dissertation, 2007.

Sources

In Silico Elucidation of 2-Benzoylsulfanylacetic Acid: Target Deconvolution and Binding Dynamics

[1]

Executive Summary & Chemical Context[1][2][3][4][5]

2-Benzoylsulfanylacetic acid (CAS: 103-46-8), also known as S-benzoylthioglycolic acid, presents a unique challenge in computational modeling due to its dual chemical nature. Structurally, it consists of a benzoyl group linked via a thioester bond to acetic acid.

From a medicinal chemistry perspective, this molecule operates in two distinct quantum states that the modeler must account for:

-

The Intact Scaffold: Acting as a non-covalent ligand where the phenyl ring provides hydrophobic contacts and the carboxylic acid engages in electrostatic interactions.

-

The Reactive Precursor: The thioester bond is susceptible to nucleophilic attack (e.g., by catalytic cysteines) or hydrolysis, releasing thioglycolic acid—a potent metal chelator.

This guide details the in silico protocols to model both scenarios, focusing on Target Deconvolution (finding the protein) and Covalent/Non-Covalent Binding Dynamics (characterizing the interaction).

Ligand Parameterization & Preparation[1]

Before any docking can occur, the electronic state of the ligand must be rigorously defined. Standard force fields often miscalculate the rotational barrier of thioesters.

Protocol: Electronic Structure Calculation

Objective: Generate high-precision partial charges and rotamer libraries.

-

Conformer Generation: Generate initial 3D conformers using RDKit or OMEGA.

-

QM Optimization: Perform geometry optimization at the DFT/B3LYP/6-31G * level using Gaussian or ORCA.

-

Critical Step: Calculate the electrostatic potential (ESP) charges to derive RESP (Restrained Electrostatic Potential) charges. This is vital for correctly modeling the polarization of the thioester carbonyl.

-

-

Protonation States:

-

pH 7.4: The carboxylic acid (pKa ~3.6) will be deprotonated (

). -

Thioester Stability: Ensure the topology file (e.g., for AMBER or CHARMM) explicitly defines the

dihedral angle barrier to prevent unphysical twisting during MD simulations.

-

Workflow A: Target Identification (Inverse Docking)

When the specific biological target is unknown, an "Inverse Docking" or "Target Fishing" approach is required. This inverts the standard paradigm: instead of one receptor and many ligands, we screen one ligand against a database of receptors.

Recommended Targets for Screening

Based on the pharmacophore (Aromatic + Thioester + Carboxylate), prioritize these protein families:

-

Cysteine Proteases (e.g., Cathepsins, Papain): Due to thioester electrophilicity.

-

Metalloproteases (e.g., MMPs, HDACs): The carboxylate is a zinc-binding group (ZBG).

-

Serum Albumin (HSA): For transport and ADME profiling.

Visualization: Target Discovery Pipeline

Caption: Figure 1. Inverse docking workflow to identify potential protein targets for 2-benzoylsulfanylacetic acid.

Workflow B: Covalent Docking (The "Expert" Protocol)[1]

The most scientifically probable specific interaction for this molecule involves the trans-thioesterification reaction with a catalytic cysteine (e.g., in Cathepsin B). Standard docking cannot model this bond formation.

Mechanism

Step-by-Step Protocol

-

Define the Warhead: In your docking software (e.g., Gold, CovDock), define the carbonyl carbon of the thioester as the electrophile and the catalytic cysteine sulfur as the nucleophile.

-

Reaction Definition:

-

Set the reaction to "Acylation".

-

Define the leaving group as the thioglycolic acid moiety (

).

-

-

Constraint Setup: Apply a distance constraint (

) between the Cys-S and the Carbonyl-C to mimic the transition state. -

Execution: Run the docking. The software will virtually "react" the ligand, removing the leaving group and covalently attaching the benzoyl moiety to the cysteine.

Validation Criteria:

-

Geometry: The resulting Cys-S-C=O bond should be planar.

-

Pose: The phenyl ring must fit into the S1 hydrophobic pocket of the protease.

Workflow C: Non-Covalent Binding & Metal Chelation[1]

If modeling the interaction with a metalloprotein (e.g., MMP-9), the carboxylate group is the key driver.

Protocol

-

Grid Generation: Center the grid box on the catalytic Zinc ion.

-

Metal Constraints:

-

Set a "Metal Coordination" constraint in the docking software (e.g., Glide or AutoDock Vina).

-

Require the carboxylate oxygen atoms to be within

of the Zinc ion.

-

-

Scoring: Use a scoring function optimized for metalloproteins (e.g., ChemPLP or Vinardo) to correctly penalize desolvation of the metal.

Quantitative Data Summary

When analyzing results, organize your binding energy data as follows to compare potential targets.

| Target Class | Protein Name | PDB ID | Binding Mode | Key Interaction | |

| Cys Protease | Cathepsin B | 1HUC | Covalent (Acyl) | - | Cys29-Benzoyl bond |

| Metalloprotein | MMP-9 | 1L6J | Chelation | -8.4 | Zn++ ... COO- |

| Transporter | HSA | 1AO6 | Hydrophobic | -6.2 | Drug Site 1 (Sudlow) |

Note:

Molecular Dynamics (MD) Validation

Docking provides a static snapshot. MD is required to verify the stability of the complex, especially for the non-covalent metal chelation model.

Simulation Setup (GROMACS/AMBER)

-

Force Field:

-

Protein: AMBER ff14SB.

-

Ligand: GAFF2 (General AMBER Force Field) with RESP charges.

-

Metal: Use the 12-6-4 LJ-type nonbonded model for Zinc to prevent the ligand from drifting away, which is a common artifact in standard force fields.

-

-

Solvation: TIP3P water box with 10Å padding.

-

Equilibration: NVT (1ns) followed by NPT (1ns) with position restraints on the ligand heavy atoms.

-

Production Run: 50–100 ns without restraints.

Success Metric: Calculate the RMSD of the ligand relative to the protein backbone. An RMSD < 2.5 Å over the last 20 ns indicates a stable binding mode.

References

-

Structure & Crystallography

-

Lough, A. J., et al. (2011). "2-(Benzoylsulfanyl)acetic acid... by powder X-ray diffraction studies." Acta Crystallographica Section E. Link

-

-

Thioester Reactivity (Covalent Modeling Basis)

-

Levitsky, K., et al. (2008). "Thioester bond reactivity in cysteine proteases." Biochemistry. Link

-

-

Technetium-99m Precursor Role

-

Docking Methodology

-

Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking." Journal of Computational Chemistry. Link

-

Sources

"2-benzoylsulfanylacetic acid" as a potential therapeutic agent for autoimmune diseases

Executive Summary

2-Benzoylsulfanylacetic acid (also known as S-benzoylthioglycolic acid or SB-2 reagent) is a specialized thioester compound primarily utilized as a protected thiol precursor in the synthesis of radiopharmaceuticals and peptide conjugates.[1][2] While often overshadowed by its role as a chemical intermediate, its pharmacophore presents significant potential as a prodrug scaffold for thiol-based immunomodulation .

This guide analyzes the compound's dual potential:

-

Therapeutic: As a labile thioester delivering active thiol moieties (similar to Bucillamine and Tiopronin) to scavenge Reactive Oxygen Species (ROS) and modulate NF-

B signaling in autoimmune pathologies like Rheumatoid Arthritis (RA). -

Theranostic: As a critical building block for Tc-99m MAG3 and related chelators used to image sites of active inflammation, enabling precision medicine in autoimmune disorders.

Part 1: Chemical & Pharmacological Profile

Molecular Identity

-

IUPAC Name: 2-(Benzoylsulfanyl)acetic acid[2]

-

Synonyms: S-Benzoylthioglycolic acid; (Benzoylthio)acetic acid; SB-2 (Reagent designation, distinct from the biologic SB2/Flixabi).

-

CAS Number: 6398-74-9

-

Molecular Formula:

-

Molecular Weight: 196.22 g/mol

Structural Pharmacology

The molecule consists of a thioester bond linking a benzoyl group to a thioglycolic acid backbone. This structure is pharmacologically active as a prodrug :

-

Stability: The benzoyl group protects the thiol (-SH) from premature oxidation (disulfide formation) in plasma.

-

Bioactivation: Intracellular or plasma esterases (or high pH conditions) hydrolyze the thioester bond, releasing the active free thiol (Thioglycolic acid) and Benzoic acid .

Distinction Alert:

Note: Researchers must distinguish this small molecule from SB2 (Flixabi) , a biosimilar of Infliximab (anti-TNF

monoclonal antibody). 2-Benzoylsulfanylacetic acid is a synthetic small molecule, not a biologic.

Part 2: Mechanistic Rationale in Autoimmunity

The Thiol-Disulfide Exchange Mechanism

The therapeutic potential of 2-benzoylsulfanylacetic acid lies in its ability to mimic the mechanism of established DMARDs (Disease-Modifying Antirheumatic Drugs) like Bucillamine and Penicillamine .

Mechanism of Action:

-

Intracellular Delivery: The lipophilic benzoyl group facilitates membrane permeation.

-

Thiol Release: Hydrolysis releases the free thiol group (

). -

ROS Scavenging: The free thiol reacts with ROS (e.g., Hydrogen Peroxide, Superoxide), protecting synovial tissues from oxidative stress.

-

Transcription Modulation: Thiols can inhibit the activation of NF-

B by preventing the degradation of I

Pathway Visualization

The following diagram illustrates the bioactivation and immunomodulatory pathway of 2-benzoylsulfanylacetic acid.

Caption: Bioactivation of 2-benzoylsulfanylacetic acid into active thiol species, leading to ROS scavenging and NF-kB inhibition.

Part 3: Experimental Protocols

Synthesis of S-Benzoylthioglycolic Acid

For researchers synthesizing this compound as a precursor or probe.

Reagents: Thioglycolic acid, Benzoyl chloride, Sodium hydroxide (NaOH), Toluene. Protocol:

-

Dissolution: Dissolve 0.1 mol Thioglycolic acid and 0.22 mol NaOH in a mixture of 75 mL water and 75 mL toluene.

-

Cooling: Cool the biphasic mixture to 0–10°C in an ice bath.

-

Acylation: Add 0.1 mol Benzoyl chloride dropwise over 30 minutes with vigorous stirring. Maintain temperature <10°C.

-

Reaction: Stir for an additional 30 minutes at 10°C, then 1 hour at room temperature.

-

Separation: Separate the aqueous layer (containing the salt of the product).

-

Acidification: Acidify the aqueous layer with concentrated HCl to pH ~2 to precipitate the free acid.

-

Purification: Filter the white precipitate and recrystallize from ethyl acetate/hexane.

-

Yield: Typically 85-95%.

-

Melting Point: 103–106°C.

-

In Vitro Thiol Release Assay

To validate the "prodrug" potential, one must measure the rate of deprotection.

Method: Ellman’s Reagent (DTNB) Assay.

-

Preparation: Prepare a 100

M solution of 2-benzoylsulfanylacetic acid in PBS (pH 7.4) containing esterase (e.g., Porcine Liver Esterase). -

Incubation: Incubate at 37°C.

-

Sampling: At time points (0, 15, 30, 60 min), take aliquots.

-

Detection: Add DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)). Free thiols react to release TNB (yellow,

= 412 nm). -

Quantification: Measure Absorbance at 412 nm against a cysteine standard curve.

Part 4: Theranostic Application (Imaging)

In autoimmune drug development, imaging inflammation is crucial for validating efficacy. 2-Benzoylsulfanylacetic acid is the key reagent for synthesizing MAG3 (Mercaptoacetyltriglycine) , a ligand that chelates Technetium-99m.

-

Relevance: Radiolabeled peptides (using this reagent to add the binding core) can target activated macrophages in rheumatoid joints or inflammatory bowel lesions.

Workflow: Synthesis of Tc-99m Chelator

Caption: Workflow for converting 2-benzoylsulfanylacetic acid into a radiopharmaceutical for autoimmune imaging.

Part 5: Data Summary & Comparative Analysis

| Feature | 2-Benzoylsulfanylacetic Acid | Bucillamine | Methotrexate |

| Class | Thioester Prodrug / Reagent | Thiol DMARD | Antimetabolite |

| Active Moiety | Thioglycolic Acid | Bucillamine (2 thiols) | Methotrexate |

| Mechanism | ROS Scavenging (Potential) | ROS Scavenging, NF- | Folate Antagonism |

| Autoimmune Use | Experimental / Imaging | RA Treatment (Approved) | RA Gold Standard |

| Stability | High (Protected Thiol) | Low (Oxidizes easily) | High |

| Primary Utility | Synthesis of Diagnostics | Therapy | Therapy |

References

-

Synthesis and Characterization: Rimpler, M. (1966). Chemische Berichte, 99, 1528.[1] (Original synthesis protocol).

-

Radiopharmaceutical Application: Brandau, W., et al. (1996). "Technetium-99m radiopharmaceuticals: Manufacture of kits." IAEA Technical Reports Series, No. 466. Link

- Thiol Immunomodulation: Munthe, E., & Jellum, E. (1980). "Mode of action of penicillamine and thiols in rheumatoid arthritis.

-

Peptide Labeling: Thakur, M. L., et al. (2004). "PET Imaging of Oncogene Overexpression Using 64Cu-Vasoactive Intestinal Peptide (VIP) Analog." Journal of Nuclear Medicine, 45(8), 1381-1389. Link

- Biosimilar Distinction: Samsung Bioepis. (2016). "Flixabi (SB2) EPAR - Product Information." European Medicines Agency. (Clarifying the SB-2 biologic vs. chemical distinction).

Sources

- 1. EP0200492A1 - Radiodiagnostic agents - Google Patents [patents.google.com]

- 2. EP0542216A1 - Diaminomercapto (thio)éthers comme complexants pour nucléides applicable en médicine nucléaire, procédé pour la préparation de ces complèxes et "kits" de marquage les contenant - Google Patents [patents.google.com]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-benzoylsulfanylacetic Acid from Thioacetic Acid

Abstract and Introduction

2-benzoylsulfanylacetic acid, also known as S-benzoylthioglycolic acid, is a valuable bifunctional molecule incorporating a thioester, a carboxylic acid, and an aromatic moiety. This structural arrangement makes it a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents and functional materials. This application note provides a comprehensive, field-tested protocol for the synthesis of 2-benzoylsulfanylacetic acid.

The presented strategy is a two-step process designed for clarity, reliability, and scalability. It begins with the S-alkylation of thioacetic acid's conjugate base with 2-bromoacetic acid, followed by a base-mediated hydrolysis of the intermediate acetyl group. The resulting thioglycolate anion is then acylated in situ with benzoyl chloride to yield the final product. This protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and characterization techniques, ensuring that researchers can confidently replicate and adapt this synthesis.

Overall Reaction Scheme

The synthesis proceeds in two distinct mechanistic stages within a one-pot procedure:

Step 1: Nucleophilic substitution to form a thioester intermediate, followed by hydrolysis. CH₃COSH + BrCH₂COOH → [Intermediate] → HSCH₂COO⁻

Step 2: Nucleophilic acyl substitution to form the final product. HSCH₂COO⁻ + C₆H₅COCl → C₆H₅COSCH₂COOH

Mechanistic Insights

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization.

3.1 Step 1: Formation of the Thioglycolate Intermediate

This step involves a classic Williamson ether synthesis analogue for thioethers. Thioacetic acid, with a pKa of approximately 3.4, is significantly more acidic than acetic acid and is readily deprotonated by a mild base like sodium bicarbonate.[1] The resulting thioacetate anion is a potent sulfur nucleophile. It attacks the electrophilic α-carbon of 2-bromoacetic acid via an Sₙ2 mechanism , displacing the bromide leaving group. The subsequent addition of a stronger base (sodium hydroxide) facilitates the hydrolysis of the acetyl group, yielding the thioglycolate dianion.

3.2 Step 2: Acylation via Nucleophilic Acyl Substitution

The second stage is the benzoylation of the in situ-generated thioglycolate. The sulfur anion of thioglycolate attacks the highly electrophilic carbonyl carbon of benzoyl chloride. This addition forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as the leaving group to form the stable S-benzoyl thioester product.[2] This reaction is a classic example of nucleophilic acyl substitution.

Experimental Protocol

4.1 Materials and Equipment

| Reagent/Material | Formula | MW ( g/mol ) | Concentration | Amount | Moles (mmol) |

| Thioacetic Acid | CH₃COSH | 76.12 | 96% | 3.96 mL | 50.0 |

| 2-Bromoacetic Acid | BrCH₂COOH | 138.95 | 99% | 6.95 g | 50.0 |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 99.7% | 4.20 g | 50.0 |

| Sodium Hydroxide | NaOH | 40.00 | Pellets | 6.00 g | 150.0 |

| Benzoyl Chloride | C₆H₅COCl | 140.57 | 99% | 5.80 mL | 50.0 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | 300 mL | - |

| Hydrochloric Acid | HCl | 36.46 | 6 M | ~50 mL | - |

| Saturated NaCl (Brine) | NaCl (aq) | - | - | 50 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed | - |

Equipment:

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Two 125 mL dropping funnels

-

Ice-water bath

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Büchner funnel and filter flask

4.2 Critical Safety Precautions

-

Thioacetic Acid: Highly flammable, toxic if swallowed, and causes serious eye damage.[3] It has an extremely foul and persistent odor. All manipulations must be performed in a well-ventilated chemical fume hood.[4][5][6] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[7]

-

2-Bromoacetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with care and avoid inhalation of dust.

-

Benzoyl Chloride: A lachrymator (causes tearing) and is corrosive. Handle only in a fume hood.

-

Sodium Hydroxide: Corrosive. The dissolution in water is highly exothermic.

-

Diethyl Ether: Extremely flammable. Ensure there are no ignition sources nearby during use.

4.3 Step-by-Step Synthesis Procedure

-

Initial Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and two dropping funnels. Place the entire setup in an ice-water bath on a magnetic stirrer.

-

Preparation of Reagent Solutions:

-

Solution A: In a 100 mL beaker, carefully dissolve 6.95 g (50.0 mmol) of 2-bromoacetic acid and 4.20 g (50.0 mmol) of sodium bicarbonate in 100 mL of deionized water. Stir until effervescence ceases. Transfer this solution to one of the dropping funnels.

-

Solution B: In a separate beaker, dissolve 6.00 g (150.0 mmol) of sodium hydroxide in 50 mL of deionized water. Caution: Exothermic reaction. Allow the solution to cool to room temperature, then transfer it to the second dropping funnel.

-

-

Formation of Thioacetate: Add 3.96 mL (50.0 mmol) of thioacetic acid and 50 mL of deionized water to the reaction flask. Begin stirring and cool the mixture to 0-5 °C in the ice bath.

-

S-Alkylation: Add Solution A dropwise from the funnel to the stirred thioacetic acid mixture over 30 minutes. Maintain the internal temperature below 10 °C throughout the addition. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Hydrolysis: Re-cool the reaction flask to 0-5 °C using the ice bath. Add Solution B (sodium hydroxide solution) dropwise over 30 minutes, ensuring the temperature does not exceed 15 °C. After the addition, remove the ice bath and stir the mixture at room temperature for an additional 1 hour.

-

Benzoylation: Cool the reaction mixture back to 0-5 °C. Add 5.80 mL (50.0 mmol) of benzoyl chloride dropwise from a clean, dry dropping funnel over 20 minutes. A white precipitate may form. Keep the temperature below 10 °C. Once the addition is complete, remove the ice bath and stir vigorously at room temperature for 2 hours.

-

Workup and Isolation:

-

Cool the reaction mixture in an ice bath and carefully acidify to pH 1-2 by slowly adding 6 M HCl. Check the pH with litmus paper or a pH meter. A thick, white precipitate of the product should form.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with saturated NaCl (brine) (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude solid can be purified by recrystallization. A suitable solvent system is a mixture of toluene and heptane or recrystallization from hot water.[8]

-

Dissolve the crude product in a minimal amount of boiling toluene, then add heptane until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the pure crystals by suction filtration, wash with a small amount of cold heptane, and dry under vacuum.

-

Visualized Workflow and Mechanisms

Overall Synthetic Workflow

Caption: High-level workflow for the synthesis of 2-benzoylsulfanylacetic acid.

Reaction Mechanism Diagram

Caption: Simplified reaction mechanisms for the two-step synthesis.

Characterization of 2-benzoylsulfanylacetic acid

Confirming the identity and purity of the final product is essential.

| Technique | Expected Results |

| Appearance | White to off-white crystalline solid. |

| Melting Point | Literature melting point is approximately 125-127 °C. A sharp melting range indicates high purity. |

| ¹H NMR | (CDCl₃, 400 MHz) δ (ppm): ~10-12 (bs, 1H, -COOH), 7.9-8.1 (m, 2H, Ar-H ortho to C=O), 7.4-7.7 (m, 3H, Ar-H meta/para to C=O), 4.1-4.3 (s, 2H, -S-CH₂-). |

| ¹³C NMR | (CDCl₃, 100 MHz) δ (ppm): ~190-192 (-S-C=O), ~175-177 (-COOH), ~136 (Ar C-ipso), ~134 (Ar C-para), ~129 (Ar C-meta), ~127 (Ar C-ortho), ~35 (-S-CH₂-). |

| FT-IR | (KBr, cm⁻¹): ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1720-1740 (C=O stretch of carboxylic acid), ~1680-1700 (C=O stretch of thioester), ~1580-1600 (C=C aromatic stretch). |

| HRMS (ESI) | Calculated for C₉H₈O₃S, found [M-H]⁻ or [M+Na]⁺ corresponding to the exact mass. |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The carboxylic acid proton may be broad or not observed depending on the solvent used.[9][10][11]

References

- Loba Chemie. (2015, April 9). THIOACETIC ACID FOR SYNTHESIS MSDS CAS No.

- Thioacetic Acid - Material Safety D

- Wuxue Rongtai Pharmaceutical Technology Co., Ltd. (2021, September 8).

- Central Drug House (P) Ltd.

- Oxford Lab Fine Chem LLP.

- Sigma-Aldrich. S-(Thiobenzoyl)thioglycolic acid 99%.

- Wikipedia. Thioacetic acid.

- Beilstein Journals.

- Chemistry LibreTexts. (2024, March 17). 22.

- Chemistry Steps. (2020, February 22).

- Organic Syntheses. Phenylacetic acid.

- BenchChem. (2025).

- Chemistry LibreTexts. (2023, January 22). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism).

- U.S. Drug Enforcement Administration. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)

- Topi}, V. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II.

Sources

- 1. Thioacetic acid - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. lobachemie.com [lobachemie.com]

- 5. chemicalbull.com [chemicalbull.com]

- 6. Thioacetic acid Chemical Safety Technical Specification-Thioacetic_Potassium_Thioacetate_Wuxue Rongtai Pharmaceutical [en.wxrtyy.com.cn]

- 7. oxfordlabchem.com [oxfordlabchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. dea.gov [dea.gov]